molecular formula C9H7Cl3O B13842602 3-(2,4-Dichlorophenyl)propanoyl chloride

3-(2,4-Dichlorophenyl)propanoyl chloride

Cat. No.: B13842602
M. Wt: 237.5 g/mol
InChI Key: LQFCAVZOCFSRBM-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)propanoyl chloride: is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of propanoyl chloride, where the propanoyl group is attached to a 2,4-dichlorophenyl ring. This compound is primarily used in organic synthesis as an intermediate for the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenyl)propanoyl chloride typically involves the Friedel-Crafts acylation reaction. In this process, 2,4-dichlorobenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dichlorophenyl)propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(2,4-dichlorophenyl)propanoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    3-(2,4-Dichlorophenyl)propanoic acid: Formed by hydrolysis.

Scientific Research Applications

Chemistry: 3-(2,4-Dichlorophenyl)propanoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to modify biomolecules and study their interactions and functions.

Medicine: The compound is used in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.

Industry: In the industrial sector, it is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

Mechanism: The primary mechanism of action of 3-(2,4-Dichlorophenyl)propanoyl chloride involves nucleophilic acyl substitution. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile used.

Molecular Targets and Pathways: The compound targets nucleophilic sites on molecules, such as amines, alcohols, and thiols. The reaction pathways involve the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)propanoyl chloride: Similar structure but with a single chlorine atom at the para position.

    3-(2,5-Dichlorophenyl)propanoyl chloride: Similar structure with chlorine atoms at the 2 and 5 positions.

    Propanil (N-(3,4-Dichlorophenyl)propanamide): An amide derivative used as a herbicide.

Uniqueness: 3-(2,4-Dichlorophenyl)propanoyl chloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of compounds with specific chemical and biological properties.

Properties

Molecular Formula

C9H7Cl3O

Molecular Weight

237.5 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)propanoyl chloride

InChI

InChI=1S/C9H7Cl3O/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2

InChI Key

LQFCAVZOCFSRBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCC(=O)Cl

Origin of Product

United States

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